2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene
Description
2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene: is a complex organic compound characterized by its multiple nitro groups and aromatic structure. This compound is known for its strong electron-withdrawing properties due to the presence of nitro groups, making it a significant molecule in various chemical applications. It is often used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2,4,5,7-tetranitro-9-[(4-nitrophenyl)methylidene]fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9N5O10/c26-21(27)11-3-1-10(2-4-11)5-14-15-6-12(22(28)29)8-17(24(32)33)19(15)20-16(14)7-13(23(30)31)9-18(20)25(34)35/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSFLMYGIRZXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene typically involves the nitration of fluorene derivatives. The process begins with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by a condensation reaction with 4-nitrobenzaldehyde to form the final product. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further participate in various substitution reactions.
Substitution: The nitro groups can be substituted by other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4,5,7-Tetranitro-9-[(4-nit
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
